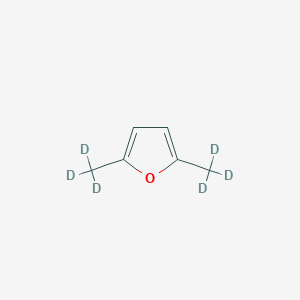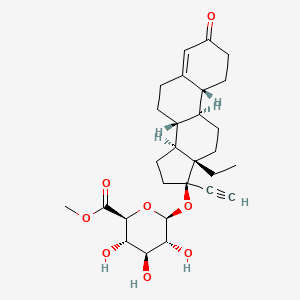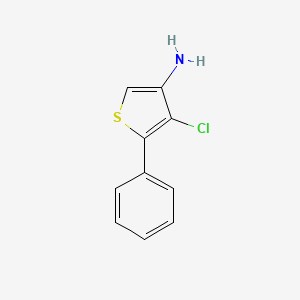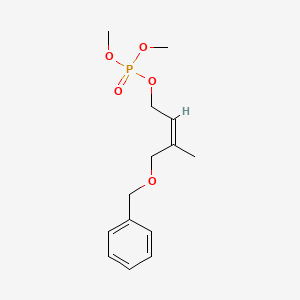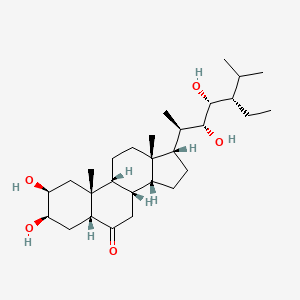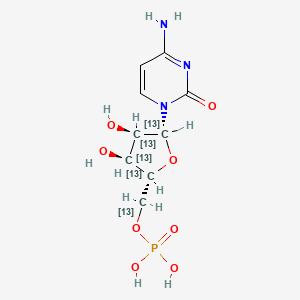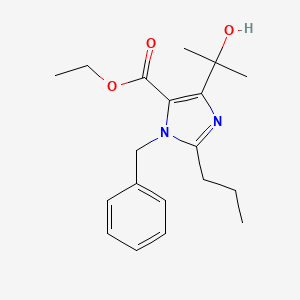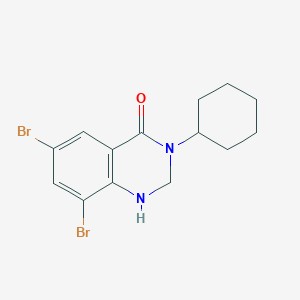
Telmisartan-d3 Acyl-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Telmisartan-d3 Acyl-b-D-glucuronide involves the incorporation of deuterium atoms into the Telmisartan molecule. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Telmisartan molecule.
Glucuronidation: Conjugation of the deuterated Telmisartan with glucuronic acid to form the acyl-b-D-glucuronide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of Telmisartan.
Automated Glucuronidation: Use of automated systems to conjugate the deuterated Telmisartan with glucuronic acid.
化学反応の分析
Types of Reactions
Telmisartan-d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
Telmisartan-d3 Acyl-b-D-glucuronide has several scientific research applications:
Pharmaceutical Testing: Used as a reference standard in pharmaceutical testing to ensure accurate results.
Metabolic Studies: Used in studies to understand the metabolism of Telmisartan and its derivatives.
Drug Development: Used in the development of new drugs targeting angiotensin II receptors.
Biological Research: Used in research to study the biological effects of Telmisartan and its metabolites.
作用機序
Telmisartan-d3 Acyl-b-D-glucuronide exerts its effects by targeting the angiotensin II type-1 (AT1) receptor. It binds to the AT1 receptor, inhibiting the action of angiotensin II, a vasoconstrictor that also stimulates the synthesis and release of aldosterone. This inhibition leads to a reduction in arterial blood pressure . Additionally, Telmisartan has partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), imparting anti-inflammatory, antiproliferative, and antioxidant activities .
類似化合物との比較
Similar Compounds
Telmisartan Acyl-b-D-glucuronide: The unlabeled analogue of Telmisartan-d3 Acyl-b-D-glucuronide.
Losartan Acyl-b-D-glucuronide: Another angiotensin II receptor antagonist metabolite.
Valsartan Acyl-b-D-glucuronide: A metabolite of Valsartan, another angiotensin II receptor antagonist.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for more precise tracking and analysis in metabolic studies and pharmaceutical testing .
特性
分子式 |
C39H38N4O8 |
|---|---|
分子量 |
693.8 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1/i3D3 |
InChIキー |
RCOBUBSULFIXAR-HMLYITHUSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)CCC |
正規SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



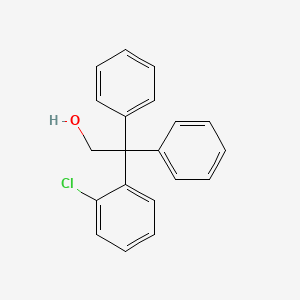
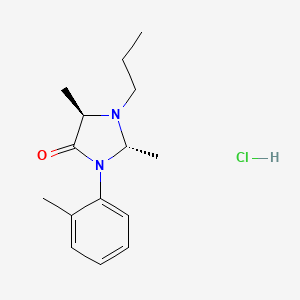
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
